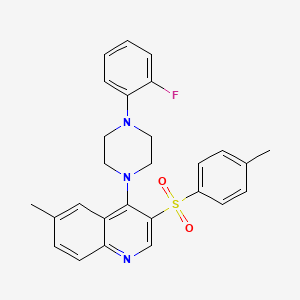
2-(4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activities
- This compound is part of a broader category of quinazolinone derivatives, which have been synthesized and studied for various pharmacological activities. For instance, a study by (Bhati, 2013) described the synthesis of similar compounds with significant anti-inflammatory activity.
- Another study focused on the synthesis of novel derivatives for potential anticonvulsant activity. (El Kayal et al., 2019) developed a series of compounds, including one with a proposed mechanism of action related to the inhibition of carbonic anhydrase II.
Antimicrobial and Antioxidant Properties
- Compounds within this category have also been evaluated for their antimicrobial properties. For instance, (Yurttaş et al., 2020) synthesized triazole derivatives bearing a quinoline ring, which exhibited notable antimicrobial activity.
- Additionally, (Chkirate et al., 2019) explored pyrazole-acetamide derivatives, demonstrating significant antioxidant activity in vitro.
Structural and Spectroscopic Studies
- The structural aspects of similar compounds have been of interest in scientific research. For example, (Singh & Baruah, 2008) investigated the solvation effects on reaction paths and gel formation in imide derivatives.
- In another study, (Durgadas et al., 2013) synthesized a related compound and characterized its structure through various spectroscopic methods.
Application in Imaging
- A unique application was found in the field of imaging. (Wang et al., 2014) synthesized a compound for potential use in PET imaging to study EGFR, HER2, and HER3 signaling in cancer research.
Propiedades
Número CAS |
865655-13-6 |
|---|---|
Nombre del producto |
2-(4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide |
Fórmula molecular |
C28H26N4O6 |
Peso molecular |
514.538 |
Nombre IUPAC |
2-[4-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C28H26N4O6/c33-26(29-17-23-7-4-14-38-23)16-19-10-12-21(13-11-19)31-27(34)24-8-1-2-9-25(24)30(28(31)35)18-20-5-3-6-22(15-20)32(36)37/h1-3,5-6,8-13,15,23H,4,7,14,16-18H2,(H,29,33) |
Clave InChI |
UNWCYWRBSBSXGG-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)CC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)[N+](=O)[O-] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



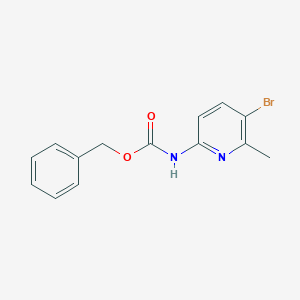
![2-[5-amino-3-(4-propylphenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2508580.png)
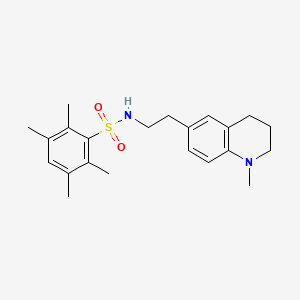
![6-ethyl 3-methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508583.png)
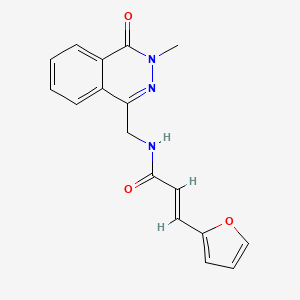
![8-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2508586.png)
![4-(3-allyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2508587.png)
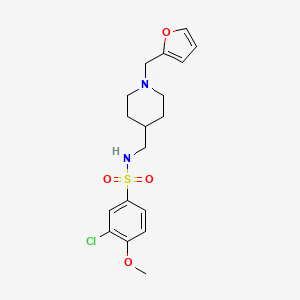
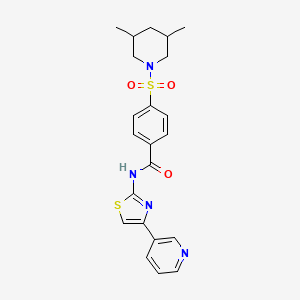
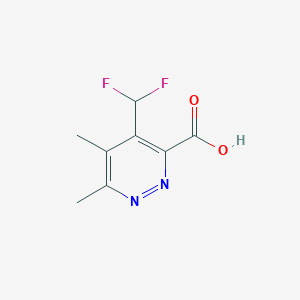
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone](/img/structure/B2508592.png)
![N'-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-3,4,5-trimethoxybenzenecarbohydrazide](/img/structure/B2508594.png)
![2-[Cyclopropylmethyl-[1-(1-methoxypropan-2-yl)pyrazol-3-yl]amino]ethanesulfonyl fluoride](/img/structure/B2508596.png)
